molecular formula C12H12ClNO2 B2648952 1-(Chloromethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane CAS No. 2287341-28-8

1-(Chloromethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2648952
CAS No.: 2287341-28-8
M. Wt: 237.68
InChI Key: IWKZNTJLPBMFME-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural features, which include a highly strained three-membered ring system. This particular compound is characterized by the presence of a chloromethyl group and a nitrophenyl group attached to the bicyclo[1.1.1]pentane core. The unique structure of bicyclo[1.1.1]pentane derivatives makes them valuable in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions often involve photochemical transformations and radical exchange processes . Industrial production methods focus on optimizing these processes to achieve high yields and purity.

Chemical Reactions Analysis

1-(Chloromethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The nitrophenyl group can be reduced to an amine under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Chloromethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophiles, while the nitrophenyl group can participate in various electronic interactions. These interactions influence the compound’s reactivity and its effects in different applications .

Comparison with Similar Compounds

Similar compounds to 1-(Chloromethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane include other bicyclo[1.1.1]pentane derivatives such as:

  • 1-(Bromomethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane
  • 1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane

These compounds share the bicyclo[1.1.1]pentane core but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications .

Properties

IUPAC Name

1-(chloromethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-8-11-5-12(6-11,7-11)9-3-1-2-4-10(9)14(15)16/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKZNTJLPBMFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC=CC=C3[N+](=O)[O-])CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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